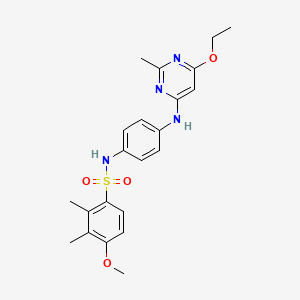![molecular formula C7H14Cl2N4 B3003400 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2490418-53-4](/img/structure/B3003400.png)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by a bicyclic structure that includes a triazole ring fused to a pyridine ring, and they often exhibit interesting chemical and physical properties10.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides followed by dehydration under microwave irradiation to yield a variety of 3-substituted [1,2,4]triazolo[4,3-a]pyridines . Another method includes the reaction of chloropyridine with substituted tetrazoles, leading to the formation of 2-substituted [1,2,4]triazolo[1,5-a]pyridines . Additionally, three-component condensation reactions have been employed to synthesize related compounds, such as 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . These synthetic routes highlight the versatility and adaptability of the core structure for the introduction of various substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, a related compound with a triazolo[1,5-a][1,3,5]triazine ring system was found to crystallize in a monoclinic system with specific unit cell dimensions, and the molecules were arranged in chains generated by intermolecular hydrogen bonds . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions, expanding its utility in medicinal chemistry. For example, substituted [1,2,4]triazolo[4,3-a]pyridines have been used as scaffolds for developing compounds that stimulate GLP-1 secretion, serving as potential anti-diabetes drug leads10. The reactivity of these compounds with different nucleophiles, such as hydrazines, can lead to the formation of zwitterionic σ-adducts, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are influenced by their molecular structure. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been used to predict vibrational frequencies and molecular electrostatic potential (MEP) maps, providing insights into the compound's reactivity and interaction with other molecules . Additionally, the crystal structure analysis reveals the presence of intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which can affect the compound's solubility, stability, and overall behavior .
Applications De Recherche Scientifique
Privileged Motifs for Lead-like Compound Design
Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been identified as useful scaffolds for developing novel anti-diabetes drug leads. These non-flat, bicyclic heterocycles are valued for their potential in lead-like compound design, particularly in stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Synthesis of Novel Heterocyclic Systems
Research has been conducted on synthesizing new substituted 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines, revealing the potential of these compounds for further chemical modifications and applications in various fields (Sirakanyan et al., 2012).
Crystal Structure Analysis
The crystal structure of similar compounds, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been studied, providing insights into their molecular arrangements and potential for application in material science and drug development (Dolzhenko et al., 2011).
Antagonist Development for P2X7 Receptors
These compounds have also been explored in the development of P2X7 receptor antagonists, with potential therapeutic applications in central nervous system (CNS) disorders. The design of these antagonists incorporates the structural features of tetrahydro[1,2,4]triazolo[4,3-a]pyridines (Letavic et al., 2017).
Synthesis of Novel Pyrimidine Derivatives
Additionally, the synthesis of new triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives incorporating a thiazolidinone moiety demonstrates the versatility of these compounds in creating novel structures with potential antitumor activity (Hafez & El-Gazzar, 2009).
Mécanisme D'action
Target of Action
Similar compounds have been used as reagents to synthesize pyrrolo[2,3-b]pyridine compounds, which have the potential to act as antiviral agents against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv) .
Mode of Action
It’s worth noting that similar compounds have been implicated in the synthesis of antiviral agents, suggesting a potential interaction with viral proteins or enzymes .
Biochemical Pathways
Given its potential role in the synthesis of antiviral agents, it may be involved in pathways related to viral replication or protein synthesis .
Result of Action
Given its potential role in the synthesis of antiviral agents, it may inhibit viral replication or protein synthesis, leading to a decrease in viral load .
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASBRXHTSSCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)
![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)
